molecular formula C19H16N2O3 B5180676 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5180676
M. Wt: 320.3 g/mol
InChI Key: JWIWQAKBOAUAEG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinetrione derivative that has been synthesized using various methods, including solvent-free synthesis, microwave-assisted synthesis, and others. The purpose of

Mechanism of Action

The mechanism of action of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its antiproliferative and neuroprotective effects by inhibiting the activity of various enzymes, including tyrosine kinase and acetylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, studies have shown that this compound has antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research areas, including cancer research and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for the scientific research of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives with improved bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been carried out using various methods. One of the most common methods is solvent-free synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of p-toluenesulfonic acid. Another method is microwave-assisted synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of ammonium acetate under microwave irradiation.

Scientific Research Applications

5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another potential application is in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

(5E)-5-benzylidene-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-8-9-15(10-13(12)2)21-18(23)16(17(22)20-19(21)24)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIWQAKBOAUAEG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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